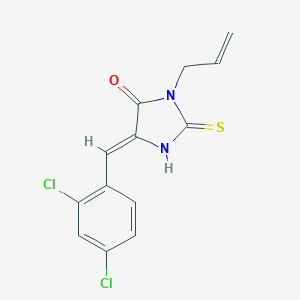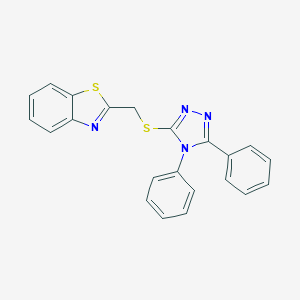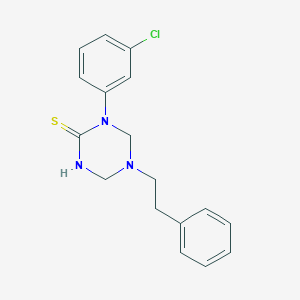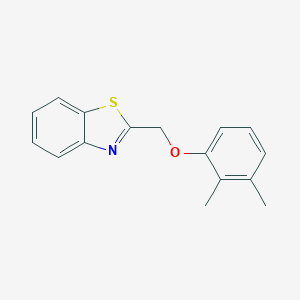![molecular formula C22H21Br3N2O4S B282674 Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as Br-MPG, is a chemical compound that has been widely used in scientific research. This compound has been found to have significant biological activity and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to have neuroprotective effects and has been studied for its potential applications in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of certain enzymes and proteins, making it a useful tool for studying their biological functions. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to the use of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in lab experiments. It has been found to have some toxicity in certain cell types and may not be suitable for use in certain experimental systems.
Orientations Futures
There are several future directions for research on Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is its potential applications in treating cancer and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to have significant anti-tumor activity and may be useful in developing new cancer therapies. Another area of interest is its potential applications in studying protein-protein interactions and identifying new drug targets. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to be a useful probe for studying these interactions and may lead to the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction of 4-methoxy-3-(2,4,6-tribromophenoxy)methylbenzaldehyde with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to have significant biological activity and has been used in studies related to cancer, inflammation, and other diseases. Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been used as a tool for studying protein-protein interactions and has been found to be a useful probe for identifying potential drug targets.
Propriétés
Formule moléculaire |
C22H21Br3N2O4S |
|---|---|
Poids moléculaire |
649.2 g/mol |
Nom IUPAC |
ethyl 4-[4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H21Br3N2O4S/c1-4-30-21(28)18-11(2)26-22(32)27-19(18)12-5-6-17(29-3)13(7-12)10-31-20-15(24)8-14(23)9-16(20)25/h5-9,19H,4,10H2,1-3H3,(H2,26,27,32) |
Clé InChI |
GFLDJWVSKCYIOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3Br)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B282592.png)
![2-{[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B282594.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282596.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

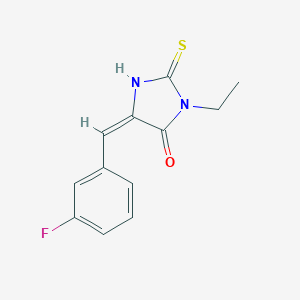
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
